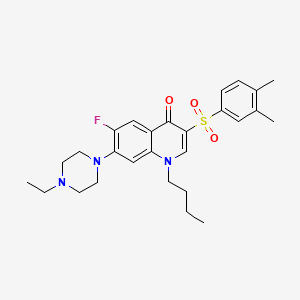

1-butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Beschreibung

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents at positions 1, 3, 6, and 5. The 3,4-dimethylbenzenesulfonyl moiety at position 3 introduces steric bulk and sulfonic acid-derived polarity, which may influence receptor binding or solubility. The 6-fluoro substituent is a common bioisostere for improving metabolic stability and bioavailability. At position 7, the 4-ethylpiperazine group contributes to basicity and water solubility, critical for pharmacokinetics .

Eigenschaften

IUPAC Name |

1-butyl-3-(3,4-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34FN3O3S/c1-5-7-10-31-18-26(35(33,34)21-9-8-19(3)20(4)15-21)27(32)22-16-23(28)25(17-24(22)31)30-13-11-29(6-2)12-14-30/h8-9,15-18H,5-7,10-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBLZKODYOLYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₂₄N₂O₂S

- Molecular Weight : 344.46 g/mol

- IUPAC Name : 1-butyl-3-(3,4-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Structural Features

The compound features several notable functional groups:

- A quinoline backbone , which is known for various biological activities.

- A sulfonyl group , which often enhances solubility and bioavailability.

- A fluorine atom , which can influence the compound's pharmacokinetics.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline possess activity against a range of bacteria and fungi. The sulfonyl group may enhance this activity by increasing membrane permeability.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Anticancer Potential

Preliminary studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics, indicating promising anticancer activity.

The biological activity of the compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : The sulfonamide moiety may interact with key enzymes involved in microbial metabolism.

- Cell Cycle Arrest : The quinoline structure may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The fluorine atom could enhance ROS production, contributing to cytotoxicity in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a strong correlation between structural modifications and antimicrobial potency, with the sulfonyl group significantly enhancing activity.

Case Study 2: Cytotoxicity in Cancer Cells

A recent study explored the cytotoxic effects of this compound on breast cancer cells. The results demonstrated that treatment led to increased apoptosis rates compared to untreated controls, with flow cytometry confirming significant cell death via the intrinsic apoptotic pathway.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research indicates that compounds in the quinoline class exhibit significant antimicrobial activity. The specific compound has shown promising results in inhibiting bacterial growth, particularly against Gram-negative and Gram-positive bacteria.

Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of various 6-fluoroquinolines against clinical isolates of Escherichia coli and Staphylococcus aureus. The tested compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as an effective antimicrobial agent.

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. Results from MTT assays indicate that it exhibits potent cytotoxicity, with IC50 values significantly lower than those of control compounds.

Study 2: Anticancer Activity

In a preclinical study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role in inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related 1,4-dihydroquinolin-4-one derivatives is outlined below:

Key Comparative Insights

Substituent Effects on Solubility :

- The target compound’s 4-ethylpiperazine group (pKa ~8.5) enhances water solubility compared to morpholine (pKa ~7.4) in or pyrrolidine (pKa ~11.3) in .

- The 3,4-dimethylbenzenesulfonyl group introduces higher polarity than acyl groups (e.g., Compound 80’s naphthalene carbonyl) but less than carboxylates .

Fluorine at position 6 is conserved across analogues () to block cytochrome P450-mediated metabolism .

Synthetic Complexity :

- The target compound’s synthesis likely follows routes similar to , involving NaH-mediated alkylation and sulfonylation . However, the bulky 3,4-dimethylbenzenesulfonyl group may reduce yields compared to simpler acyl derivatives (e.g., Compound 93: 27% yield) .

Physicochemical and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.